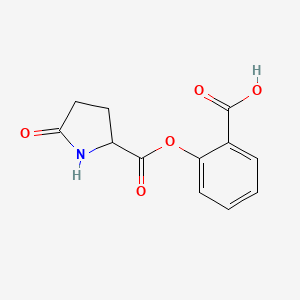
o-Carboxyphenyl 5-oxo-DL-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Carboxyphenyl 5-oxo-DL-prolinate: is a chemical compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol It is known for its unique structure, which includes a carboxyphenyl group attached to a 5-oxo-DL-prolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Carboxyphenyl 5-oxo-DL-prolinate typically involves the esterification of 5-oxo-DL-proline with o-carboxyphenyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Carboxyphenyl 5-oxo-DL-prolinate can undergo oxidation reactions, particularly at the proline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 5-oxo-DL-prolinate moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Oxidized derivatives of the proline moiety.
Reduction: Hydroxylated derivatives of the 5-oxo-DL-prolinate moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: o-Carboxyphenyl 5-oxo-DL-prolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of o-Carboxyphenyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The carboxyphenyl group and the 5-oxo-DL-prolinate moiety play crucial roles in binding to the active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
- o-Carboxyphenyl 5-oxo-L-prolinate
- m-Carboxyphenyl 5-oxo-DL-prolinate
- p-Carboxyphenyl 5-oxo-DL-prolinate
Comparison: o-Carboxyphenyl 5-oxo-DL-prolinate is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to its isomers (m- and p-carboxyphenyl derivatives), the ortho configuration allows for intramolecular interactions that can influence its chemical behavior and biological activity .
Properties
CAS No. |
85153-76-0 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-(5-oxopyrrolidine-2-carbonyl)oxybenzoic acid |
InChI |
InChI=1S/C12H11NO5/c14-10-6-5-8(13-10)12(17)18-9-4-2-1-3-7(9)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
QIVGHCRIRZKFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















